1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1361113-50-9
VCID: VC2706252
InChI: InChI=1S/C13H19IN4O/c1-9(19)18-6-4-10(5-7-18)12-11(14)8-15-13(16-12)17(2)3/h8,10H,4-7H2,1-3H3
SMILES: CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C
Molecular Formula: C13H19IN4O
Molecular Weight: 374.22 g/mol

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone

CAS No.: 1361113-50-9

VCID: VC2706252

Molecular Formula: C13H19IN4O

Molecular Weight: 374.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone - 1361113-50-9

Description

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone is a complex organic compound with a molecular formula of C₁₃H₁₉IN₄O and a molecular weight of 374.22 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring linked to a pyrimidine moiety, both of which are crucial components in various pharmaceutical and chemical applications.

Synthesis and Preparation

While specific synthesis protocols for 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler precursors. These reactions typically include nucleophilic substitutions, condensations, and other organic transformations.

Safety and Handling

1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone is classified as an irritant, suggesting that proper protective equipment should be used when handling it . Detailed safety data sheets (SDS) are not available, but it is advisable to follow standard laboratory safety protocols when working with this compound.

CAS No. 1361113-50-9
Product Name 1-(4-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)piperidin-1-yl)ethanone
Molecular Formula C13H19IN4O
Molecular Weight 374.22 g/mol
IUPAC Name 1-[4-[2-(dimethylamino)-5-iodopyrimidin-4-yl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C13H19IN4O/c1-9(19)18-6-4-10(5-7-18)12-11(14)8-15-13(16-12)17(2)3/h8,10H,4-7H2,1-3H3
Standard InChIKey WFPATXIZYBWZJS-UHFFFAOYSA-N
SMILES CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C
Canonical SMILES CC(=O)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C
PubChem Compound 66509624
Last Modified Aug 16 2023

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